

Chemical Properties & Solubility of Avotaciclib

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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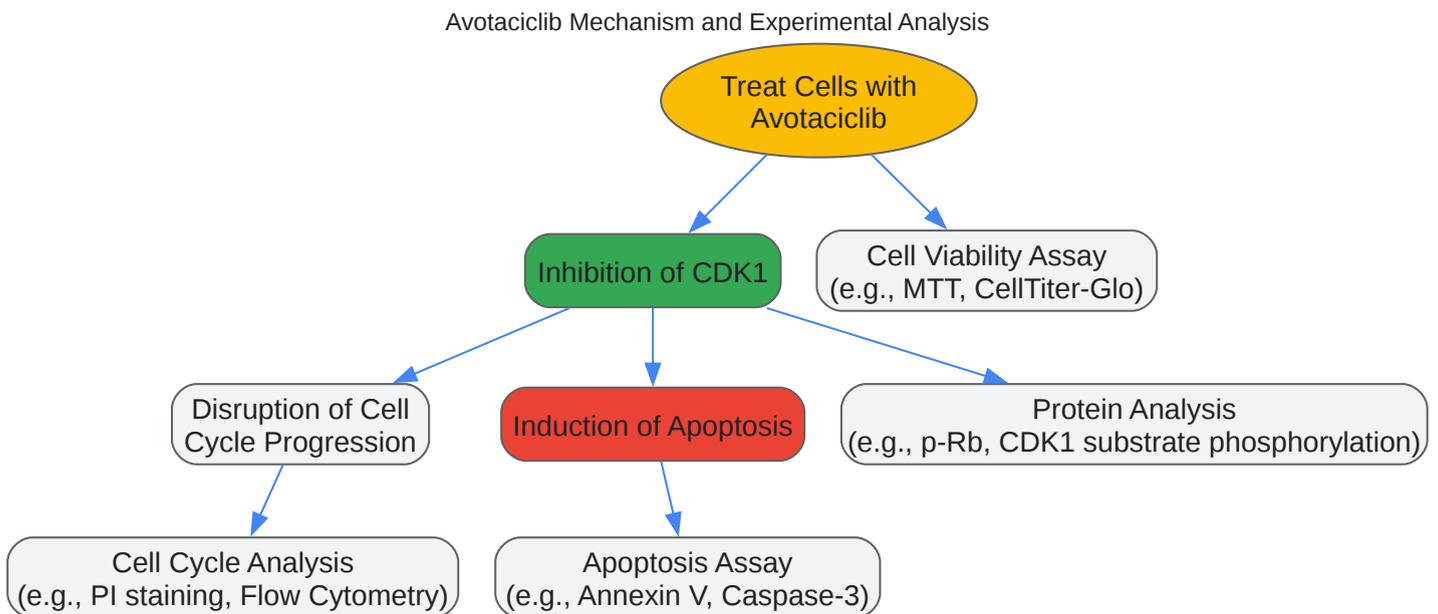
The table below lists key chemical properties and solubility data for **Avotaciclib** and its salt forms. This information is crucial for planning *in vitro* experiments and preparing stock solutions [1] [2] [3].

Property	Avotaciclib (Free Base)	Avotaciclib Trihydrochloride
Molecular Formula	C ₁₃ H ₁₁ N ₇ O [1]	C ₁₃ H ₁₁ N ₇ O.3ClH [3]
Molecular Weight	281.28 g/mol [1]	390.66 g/mol [3]
CAS Number	1983983-41-0 [1] [2]	1983984-01-5 [2] [3]
Chemical Structure	2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1]	Salt form of the above [3]
Solubility in DMSO	Information Missing	4 mg/mL (10.23 mM) [3]
Solubility in Water	Information Missing	78 mg/mL [3]

Mechanism of Action and Proposed Workflow

Avotaciclib is characterized as a potent and orally active inhibitor of **Cyclin-Dependent Kinase 1 (CDK1)** [2] [3]. CDK1 is a key regulator of cell cycle progression, particularly for the G2 to M phase transition. Inhibition of CDK1 can lead to cell cycle arrest and, evidence suggests, the induction of **apoptosis**

(programmed cell death) in tumor cells [1] [2] [3]. The following diagram illustrates this mechanism and a logical flow for investigating its effects in cell studies.



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Critical Information Gaps and General Guidance

A significant limitation of the current publicly available data is the absence of specific concentration ranges and detailed protocols for cell studies.

- **Lack of Concentration Data:** The search results do not provide explicit concentrations of **Avotaciclub** used in cell-based assays to elicit its reported effects (e.g., IC₅₀ values for proliferation arrest or apoptosis). The available data primarily establishes its identity, mechanism, and solubility [1] [2] [3].
- **Recommended Action:** To establish a dose-response relationship, you will need to design experiments that test a range of concentrations. A common strategy is to perform a literature review for similar CDK1 inhibitors to establish a starting point. A typical experiment would involve treating cancer cell lines with **Avotaciclub** across a broad concentration range (e.g., from nanomolar to low-micromolar) and then assessing outcomes using the assays outlined above.

- **Stock Solution Preparation:** Based on solubility data for the trihydrochloride salt [3]:
 - Calculate the mass of compound needed for the desired molar concentration.
 - **For a 10 mM DMSO stock:** Dissolve 3.91 mg of **Avotaciclib** trihydrochloride in 1 mL of DMSO. Note the reported solubility limit in DMSO is 4 mg/mL.
 - Dilute the stock solution into the cell culture medium. Ensure the final DMSO concentration is kept low (typically $\leq 0.1\%$) to avoid solvent toxicity.

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References

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